Octadec-13-en-1-ol
Description
Octadec-13-en-1-ol (IUPAC name: (Z)-octadec-13-en-1-ol) is a monounsaturated primary alcohol with the molecular formula C₁₈H₃₆O and a molecular weight of 268.48 g/mol. Its structure features a hydroxyl group at the terminal carbon (C1) and a cis (Z)-configured double bond at the C13–C14 position . This compound is a minor constituent in biological systems, notably identified in the labial gland (LG) secretions of Bombus bohemicus males, where it constitutes part of a complex pheromone blend alongside aldehydes and other alcohols . Its synthesis and characterization have been validated via NMR spectroscopy, with distinct signals at δ 5.34–5.40 ppm (olefinic protons) and δ 3.65 ppm (terminal -CH₂OH) .
Properties
Molecular Formula |
C18H36O |
|---|---|
Molecular Weight |
268.5 g/mol |
IUPAC Name |
octadec-13-en-1-ol |
InChI |
InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,19H,2-4,7-18H2,1H3 |
InChI Key |
XHJRPRSNHKNGLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCCCCCCCCCCO |
Origin of Product |
United States |
Scientific Research Applications
Octadec-13-en-1-ol has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in lipid metabolism and its effects on cell membranes.
Medicine: Investigated for potential therapeutic uses, such as in the treatment of skin conditions and as an anti-inflammatory agent.
Industry: Utilized in the production of cosmetics, pharmaceuticals, and lubricants due to its emollient and moisturizing properties.
Mechanism of Action
The mechanism by which octadec-13-en-1-ol exerts its effects involves its interaction with cell membranes and lipid metabolism pathways. It integrates into cell membranes, altering their fluidity and permeability, which can influence cellular processes. The hydroxyl group can form hydrogen bonds with other molecules, contributing to its emollient properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hexadec-11-en-1-ol
- Molecular Formula : C₁₆H₃₂O
- Molecular Weight : 240.43 g/mol
- Structure : Terminal hydroxyl group with a Z-configured double bond at C11–C12.
- Key Differences: Shorter carbon chain (C16 vs. C18), increasing volatility. Dominant component (65%) in B. bohemicus secretions, contrasting with the minor role of Octadec-13-en-1-ol (3% total abundance) . Higher ecological relevance in pheromone signaling due to its abundance.
Octadecan-1-ol (Stearyl Alcohol)
- Molecular Formula : C₁₈H₃₈O
- Molecular Weight : 270.50 g/mol
- Structure : Fully saturated C18 chain with a terminal -OH group.
- Key Differences :
E,E-2,13-Octadecadien-1-ol
- Molecular Formula : C₁₈H₃₄O
- Molecular Weight : 266.46 g/mol
- Structure : Two conjugated double bonds at C2–C3 and C13–C14.
- Key Differences: Conjugated diene system enhances UV activity (λmax ~230 nm) and susceptibility to oxidation compared to monoene alcohols . Studied in moth pheromone systems (e.g., Synanthedon scitula), where stereochemistry critically impacts bioactivity .
10-Undecen-1-ol
- Molecular Formula : C₁₁H₂₂O
- Molecular Weight : 170.30 g/mol
- Structure : Terminal -OH group with a double bond at C10–C11.
- Key Differences :
Comparative Data Table
Structural and Functional Insights
- Chain Length : Longer chains (C18) enhance lipid solubility and persistence in environmental signaling, whereas shorter chains (C11–C16) increase volatility for rapid dispersal .
- Double Bond Position : The C13 double bond in this compound may reduce enzymatic degradation compared to mid-chain unsaturation (e.g., C11 in Hexadec-11-en-1-ol), enhancing its niche role .
- Functional Groups : Acetate derivatives (e.g., Z13-18:OAc) exhibit higher volatility than alcohols, as seen in pheromone blends where aldehydes/alcohols act as stabilizers .
Research Implications
This compound’s minor ecological role contrasts with its structural analogs, highlighting evolutionary adaptations in pheromone specificity. Further studies on its oxidation to aldehydes (e.g., octadec-13-enal) could elucidate biosynthetic pathways in hymenopteran species . Comparative GC-MS data for unsaturated alcohols remain critical for ecological and industrial applications, such as pest control .
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